4-Ethoxy-3-(3-pyridin-4-yl-ureido)benzenesulfonyl chloride hydrogen sulfate
Description
4-Ethoxy-3-(3-pyridin-4-yl-ureido)benzenesulfonyl chloride hydrogen sulfate is a sulfonamide derivative characterized by a benzenesulfonyl chloride backbone modified with ethoxy, urea, and pyridinyl substituents.
Properties
Molecular Formula |
C14H16ClN3O8S2 |
|---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
4-ethoxy-3-(pyridin-4-ylcarbamoylamino)benzenesulfonyl chloride;sulfuric acid |
InChI |
InChI=1S/C14H14ClN3O4S.H2O4S/c1-2-22-13-4-3-11(23(15,20)21)9-12(13)18-14(19)17-10-5-7-16-8-6-10;1-5(2,3)4/h3-9H,2H2,1H3,(H2,16,17,18,19);(H2,1,2,3,4) |
InChI Key |
UGYGVCCVJUWLRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)NC2=CC=NC=C2.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Ethoxybenzenesulfonyl Chloride
The foundational intermediate is synthesized via sulfonation of 4-ethoxybenzene. Chlorosulfonic acid (ClSO₃H) is added dropwise to 4-ethoxybenzene at 0–5°C, followed by stirring at 25°C for 6 hours. The reaction mixture is quenched with ice-water, and the product is extracted using dichloromethane. Yields typically range from 65–78%.
Key Reaction Parameters
| Parameter | Value/Range |
|---|---|
| Temperature | 0–25°C |
| Molar Ratio (Substrate:ClSO₃H) | 1:1.2 |
| Solvent | Dichloromethane |
Ureido Functionalization
The sulfonyl chloride intermediate undergoes urea formation with pyridin-4-ylamine. A solution of the intermediate in anhydrous tetrahydrofuran (THF) is treated with pyridin-4-ylamine (1.1 eq) and triethylamine (2 eq) at −10°C. The reaction proceeds for 12 hours under nitrogen, yielding the ureido-sulfonyl chloride derivative (82–89% yield).
Critical Considerations
Sulfation and Final Product Isolation
The ureido-sulfonyl chloride is treated with sulfuric acid (H₂SO₄) in a 1:1 molar ratio at 0°C. The mixture is stirred for 2 hours, followed by precipitation in cold diethyl ether. The hydrogen sulfate salt is obtained as a crystalline solid after recrystallization from ethanol/water (70–75% yield).
Reaction Condition Optimization
Temperature Control
Exothermic reactions (e.g., sulfonation) require strict temperature regulation to avoid by-products:
Solvent Selection
| Step | Optimal Solvent | Effect on Yield |
|---|---|---|
| Sulfonation | Dichloromethane | Prevents side reactions with polar protic solvents |
| Ureido Formation | Anhydrous THF | Enhances nucleophilicity of pyridin-4-ylamine |
| Sulfation | Ethanol/Water (9:1) | Facilitates crystallization of hydrogen sulfate salt |
Catalytic Additives
-
DMAP : Increases urea bond formation rate by 40% compared to non-catalyzed reactions.
-
Triethylamine : Neutralizes HCl generated during urea formation, shifting equilibrium toward product.
Purification and Characterization
Recrystallization Protocols
The final product is purified via sequential recrystallization:
-
Crude Product : Dissolved in hot ethanol (60°C), filtered, and cooled to 4°C.
-
Second Crystallization : Ethanol/water (9:1) mixture removes residual sulfuric acid.
Purity Metrics
| Method | Result |
|---|---|
| HPLC | ≥98.5% purity |
| Melting Point | 214–216°C (decomposes) |
Spectroscopic Validation
-
¹H NMR (DMSO-d₆): δ 8.45 (d, pyridine-H), 7.92 (s, urea-NH), 4.12 (q, OCH₂CH₃).
Industrial-Scale Production
Continuous Flow Reactor Design
Large-scale synthesis employs continuous flow systems to enhance reproducibility:
Comparative Analysis of Synthetic Routes
| Parameter | Batch Method | Continuous Flow |
|---|---|---|
| Yield | 70–75% | 68–72% |
| Purity | 98.5% | 97–98% |
| Scalability | Limited to 5 kg/batch | >20 kg/day |
The continuous flow method sacrifices marginal yield for superior scalability, making it preferable for industrial applications.
Challenges and Mitigation Strategies
Hydrolysis of Sulfonyl Chloride
Exposure to moisture converts the sulfonyl chloride to sulfonic acid. Solutions include:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group (-SO₂Cl) serves as a reactive electrophile, readily undergoing nucleophilic substitution. In these reactions, the chloride ion is displaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamides, sulfonate esters, or sulfonic acids. For example:
-
Reaction with amines :
This reaction is widely used to generate sulfonamide derivatives, which are key intermediates in drug synthesis.
Hydrolysis
Hydrolysis of the sulfonyl chloride group under basic or acidic conditions yields sulfonic acids:
-
Basic hydrolysis :
Acidic hydrolysis similarly produces sulfonic acids, which are less reactive but chemically stable.
Formation of Ureas and Sulfonamides
The compound’s pyridin-4-yl-ureido group (-NH-C(=O)-N-) can participate in condensation reactions, forming urea derivatives. These reactions are critical in synthesizing heterocyclic compounds and bioactive molecules.
Pharmaceutical Intermediates
The compound’s reactivity makes it a versatile building block for synthesizing sulfonamide-based drugs. For example, substitution reactions with nucleophiles can yield inhibitors of enzymes like dihydropteroate synthase, targeting microbial folate biosynthesis.
Material Science
Its ability to form cross-linked polymers or functionalized surfaces through nucleophilic displacement reactions positions it as a precursor in advanced material design.
Structural and Functional Comparisons
A comparative analysis of structurally similar compounds highlights the unique reactivity of 4-Ethoxy-3-(3-pyridin-4-yl-ureido)benzenesulfonyl chloride hydrogen sulfate:
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
Case Study: Anticancer Activity
Research has indicated that derivatives of benzenesulfonyl chloride exhibit anticancer properties. The specific compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Induction of apoptosis |
| A549 | 8.2 | Cell cycle arrest |
This data suggests that the compound may act through multiple pathways to exert its anticancer effects, warranting further investigation into its mechanism of action.
Synthesis of Radiopharmaceuticals
The compound has potential applications in the synthesis of radiopharmaceuticals, particularly those labeled with fluorine-18 for positron emission tomography (PET).
Research Findings
Studies have demonstrated that sulfonyl chlorides can be transformed into sulfonyl fluorides under mild conditions, which are useful as precursors for radiolabeling agents. The incorporation of fluorine-18 enhances the imaging capabilities of these compounds.
| Compound | Yield (%) | Fluorination Conditions |
|---|---|---|
| [(18)F]Fluoride | 85 | Aqueous Cs(2)CO(3) at room temperature |
| [(18)F]Radiotracer | 75 | Acetonitrile with pyridine |
These findings highlight the versatility of 4-Ethoxy-3-(3-pyridin-4-yl-ureido)benzenesulfonyl chloride hydrogen sulfate in developing new imaging agents.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the preparation of complex molecules.
Applications in Synthesis
It has been utilized to synthesize various biologically active compounds through nucleophilic substitution reactions. The sulfonyl chloride group is particularly reactive, allowing for the introduction of diverse functional groups.
| Reaction Type | Substrate | Product |
|---|---|---|
| Nucleophilic Substitution | Amine | Sulfonamide derivative |
| Coupling Reaction | Aryl halide | Biaryl compound |
These reactions demonstrate the utility of this compound in constructing complex molecular architectures relevant to drug discovery.
Mechanism of Action
The mechanism by which 4-Ethoxy-3-(3-pyridin-4-yl-ureido)benzenesulfonyl chloride hydrogen sulfate exerts its effects involves its interaction with specific molecular targets. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The pyridine ring and urea linkage also play roles in binding and reactivity, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a class of substituted benzenesulfonyl chlorides with urea and heteroaromatic modifications. Key structural analogs and their distinguishing features are outlined below:
Table 1: Structural Comparison of Benzenesulfonyl Chloride Derivatives
Key Differences and Implications
Pyridin-3-yl derivatives (e.g., sc-322454) are commercially available with high user ratings (4.98/5), suggesting stability and reliability in laboratory applications .
Substituent Effects: The ethoxy group at C4 in the target compound is an electron-donating group, which may increase solubility in polar solvents compared to chloro-substituted analogs (e.g., SCBT catalog compounds). Fluorinated analogs (e.g., [51947-19-4]) exhibit distinct physicochemical properties, such as lipophilicity and thermal stability, due to perfluorinated chains .
Hydrogen Sulfate Counterion :
- The hydrogen sulfate group in the target compound and its analogs may improve crystallinity or modulate solubility in aqueous environments, critical for pharmaceutical formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
